1-(Bromomethyl)-3-chloro-2-methoxybenzene
Overview
Description
Compounds like “1-(Bromomethyl)-3-chloro-2-methoxybenzene” belong to a class of organic compounds known as benzene derivatives. They are employed as intermediates for organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves bromination of the parent compound. For example, benzyl bromide, an organic compound with a benzene ring substituted with a bromomethyl group, can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecule likely consists of a benzene ring substituted with a bromomethyl, a chloro, and a methoxy group .Chemical Reactions Analysis
Bromomethane, an organobromine compound, is produced both industrially and biologically. It has a tetrahedral shape and is a recognized ozone-depleting chemical .Physical And Chemical Properties Analysis
Benzyl bromide, a similar compound, is a colorless liquid with lachrymatory properties .Scientific Research Applications
Synthesis of Block Copolymers
This compound can be used in the synthesis of block copolymers . For instance, it can be used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . The brominated compound acts as a RAFT-macro agent, which is crucial for the formation of block copolymers .
Intermediate for Organic Synthesis
1-(Bromomethyl)-3-chloro-2-methoxybenzene can serve as an intermediate for organic synthesis . It can be used in the production of a wide range of organic compounds, contributing to the diversity and complexity of chemical reactions .
Pharmaceutical Applications
This compound can also be used in pharmaceutical applications . As an intermediate, it can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments .
Synthesis of Cyclopropanes
1-(Bromomethyl)-3-chloro-2-methoxybenzene can be used in the synthesis of cyclopropanes. Cyclopropanes are a type of organic compound that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals.
Synthesis of Heterocycles
This compound can also be used in the synthesis of heterocycles. Heterocycles are a class of organic compounds that contain at least one atom other than carbon within their ring structure. They are widely used in pharmaceuticals and other chemical industries.
Alkylating Agent in Peptide Synthesis
1-(Bromomethyl)-3-chloro-2-methoxybenzene can act as an alkylating agent in peptide synthesis. Alkylation is a crucial step in peptide synthesis, allowing for the introduction of new functional groups into the peptide chain.
7. Reagent in the Synthesis of Amides This compound can be used as a reagent in the synthesis of amides. Amides are a type of organic compound that have a wide range of applications, including in the production of polymers, pharmaceuticals, and other chemical products.
8. Catalyst for the Synthesis of Polymers 1-(Bromomethyl)-3-chloro-2-methoxybenzene can be used as a catalyst in the synthesis of polymers . In particular, it can be used in the atom transfer radical polymerization (ATRP) process, which is a type of controlled radical polymerization technique .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPBPXMJUKBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-chloro-2-methoxybenzene |
Synthesis routes and methods
Procedure details
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